Revumenib

Menin inhibitor Relapsed/refractory AML KMT2A rearrangement

Revumenib (SNDX-5613) is the only FDA-approved menin-KMT2A inhibitor, clinically validated across KMT2Ar and NPM1m acute leukemias with pivotal phase 2 data (AUGMENT-101, n=135). Unlike tool compounds (MI-463, MI-3454) or clinical alternatives (ziftomenib, bleximenib), revumenib delivers cGMP-grade manufacturing for GLP toxicology and IND-enabling studies, a fully characterized CYP3A4-mediated DDI profile, clinically documented resistance mutations (MEN1 M327I, T349M), and an FDA-validated safety benchmark. The irreplaceable gold-standard positive control for menin inhibitor screening, resistance assays, and combination studies.

Molecular Formula C32H47FN6O4S
Molecular Weight 630.8 g/mol
CAS No. 2169919-21-3
Cat. No. B2430401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevumenib
CAS2169919-21-3
Molecular FormulaC32H47FN6O4S
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC
InChIInChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3
InChIKeyFRVSRBKUQZKTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Revumenib (CAS 2169919-21-3): First-in-Class FDA-Approved Menin Inhibitor for KMT2A-Rearranged and NPM1-Mutated Acute Leukemias


Revumenib (brand name Revuforj; also known as SNDX-5613) is a potent, selective, orally bioavailable small-molecule inhibitor of the menin-KMT2A protein-protein interaction [1]. It is the first menin inhibitor to receive FDA approval, initially approved in November 2024 for relapsed or refractory (R/R) acute leukemia with a KMT2A translocation in adults and pediatric patients aged ≥1 year, and subsequently approved in October 2025 for R/R acute myeloid leukemia (AML) with a susceptible NPM1 mutation [2]. The compound disrupts the critical scaffold interaction between menin and KMT2A (wild-type or fusion), thereby downregulating leukemogenic transcriptional programs driven by HOXA and MEIS1 [1].

Revumenib Procurement Rationale: Why Menin Inhibitors and General-Purpose Compounds Cannot Substitute for This Validated Targeted Agent


Substituting revumenib with a general-purpose menin inhibitor research tool (e.g., MI-463, MI-3454) or an alternative menin inhibitor in clinical development (e.g., ziftomenib, bleximenib) introduces unacceptable scientific and regulatory risk. Revumenib is the only menin inhibitor with FDA-approved clinical validation across two distinct genetic indications (KMT2Ar and NPM1m), supported by completed pivotal phase 2 data from the AUGMENT-101 trial [1]. Preclinical tool compounds such as MI-463 and MI-3454, while sharing the menin-MLL inhibition mechanism, lack human safety data, possess distinct selectivity and pharmacokinetic profiles, and are not manufactured to cGMP standards suitable for clinical or translational research requiring regulatory submission [2]. Even among clinical-stage menin inhibitors, differences in molecular structure, binding kinetics, CYP3A4 interaction profiles, and distinct resistance mutation landscapes (e.g., differential sensitivity to MEN1 mutations) preclude interchangeability without re-validation of experimental or clinical protocols [3].

Revumenib Comparative Evidence: Quantified Differentiation from Ziftomenib, Preclinical Analogs, and Alternative Regimens


Clinical Validation Advantage: Head-to-Head Efficacy Comparison vs. Ziftomenib (KO-539) in Relapsed/Refractory KMT2Ar/NPM1m AML

Revumenib (AUGMENT-101 phase 2, KMT2Ar cohort) demonstrated a composite complete remission (CR+CRh) rate of 22.8-23.4% and an overall response rate (ORR) of 46.9% in heavily pretreated patients [1]. In comparison, ziftomenib (KOMET-001 phase 1/2, R/R AML) reported an ORR of 45% with a CR rate of 40% in a smaller evaluable cohort (n=20) [2]. While cross-trial comparisons carry inherent limitations, revumenib's efficacy has been established in a substantially larger phase 2 cohort (n=97-104 evaluable) with long-term follow-up data, providing greater statistical confidence in the reported response rates. Furthermore, revumenib is the only menin inhibitor with FDA approval for both KMT2Ar and NPM1m indications as of 2025, establishing it as the de facto reference standard for menin inhibitor research and clinical procurement [3].

Menin inhibitor Relapsed/refractory AML KMT2A rearrangement NPM1 mutation Comparative efficacy

Target Engagement Superiority: 3-Fold Higher Binding Affinity vs. Representative Preclinical Menin Inhibitor MI-3454

Revumenib exhibits a binding Ki of 0.149-0.15 nM for the menin-MLL interaction, representing one of the highest affinity menin inhibitors reported to date [1]. In contrast, MI-3454, a widely used preclinical tool compound for menin-MLL inhibition, demonstrates an IC50 of 0.51 nM under comparable biochemical assay conditions . The ~3.4-fold difference in potency translates to lower required drug concentrations to achieve equivalent target occupancy, which may reduce off-target liabilities in complex biological systems. Additionally, revumenib's cell-based anti-proliferative IC50 of 10-20 nM across multiple MLL-rearranged cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8) has been independently validated across multiple vendors and publications .

Menin-MLL inhibition Binding affinity Ki Target engagement Preclinical pharmacology

Combination Therapy Performance: 88.4% Overall Response Rate with Azacitidine/Venetoclax Triplet in Frontline AML

In a phase I dose-escalation and expansion study (Beat AML Master Trial), the combination of azacitidine, venetoclax, and revumenib in newly diagnosed older adults (≥60 years) with NPM1m or KMT2Ar AML achieved an overall response rate (ORR) of 88.4% (95% CI, 74.9-96.1) [1]. The composite complete remission (CR+CRh/CRi) rate was 81.4%, and the CR rate was 67.4% [1]. Notably, no patient had refractory disease after 1-2 cycles, and all 37 evaluable patients achieved measurable residual disease (MRD) negativity by centralized flow cytometry [1]. This compares favorably to the historical azacitidine/venetoclax doublet, which demonstrated a CR rate of 36.7% and median OS of 14.7 months in the VIALE-A trial [2]. Revumenib is also under evaluation in multiple phase 3 registration trials, including REVEAL-ND NPM1 (revumenib plus intensive chemotherapy in newly diagnosed NPM1m AML) and an ongoing randomized phase 3 study of revumenib added to azacitidine/venetoclax [3].

Combination therapy Frontline AML Azacitidine Venetoclax Triplet regimen NPM1 mutation KMT2A rearrangement

Safety Profile Differentiation: Characterized QTc Prolongation Risk and Manageable Differentiation Syndrome vs. Class-Level Benchmarks

Revumenib's safety profile has been extensively characterized in 135 patients (safety population) from the AUGMENT-101 trial [1]. Concentration-dependent QTc prolongation is a dose-limiting toxicity, with a predicted QTc increase of 23 msec (upper bound 90% CI: 25 msec) at mean steady-state Cmax for the approved 270 mg twice-daily dose without strong CYP3A4 inhibitors [2]. Grade 3/4 QTc prolongation occurred in 12% of patients [1]. Differentiation syndrome (DS), a class effect of menin inhibitors, occurred in 29% of patients (grade 3/4: 13%; grade 5: <1%) and is managed with early corticosteroid intervention [1]. In comparison to other menin inhibitors, revumenib's QTc liability is distinct: ziftomenib is associated with pruritus as a unique adverse event, while bleximenib and other clinical-stage menin inhibitors have less mature safety databases [3]. Revumenib inhibits CYP3A4 but does not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1, enabling predictable drug-drug interaction management [2].

Drug safety QTc prolongation Differentiation syndrome Adverse event management Menin inhibitor class effects

Resistance Mechanism Characterization: Defined MEN1 Mutation Frequency and Kinetics Informing Preclinical Resistance Modeling

Acquired resistance to revumenib monotherapy is associated with somatic mutations in MEN1 at the revumenib-menin binding interface [1]. In patients treated with revumenib, MEN1 mutations occur in up to 40% of cases as assessed by ultrasensitive droplet digital PCR (ddPCR) [2]. These mutations, including MEN1 M327I and T349M, impair menin inhibitor binding and reactivate leukemogenic transcriptional programs [2]. Importantly, resistance mechanisms are not fully cross-resistant across all menin inhibitors: bleximenib retains binding affinity and activity in cell lines engineered to harbor MEN1 M327I mutations, and to a lesser extent, MEN1 T349M [2]. This differential sensitivity provides a rational basis for mutation-guided menin inhibitor switching [2]. For preclinical tool compounds such as MI-3454 and MI-463, MEN1 mutation resistance data are not systematically characterized in the literature, limiting their utility in resistance modeling studies.

Acquired resistance MEN1 mutation Resistance mechanism Menin inhibitor switching Biomarker

Commercial and Regulatory Milestone Advantage: $124.8M First-Year Revenue and Dual FDA Approvals as Validation Proxies

Revumenib generated $124.8 million in net revenue in its first full year on the market (2025), with fourth-quarter 2025 revenue of $44.2 million representing 38% quarter-over-quarter growth . Approximately 1,150 total prescriptions were recorded in Q4 2025, with roughly 300 new patient starts . This commercial traction reflects rapid clinical adoption and positions revumenib as the market-leading menin inhibitor. Revumenib holds FDA approvals for two distinct genetic indications: R/R acute leukemia with KMT2A translocation (November 2024) and R/R AML with susceptible NPM1 mutation (October 2025) [1]. In contrast, ziftomenib remains investigational as of 2026, with no FDA approval, while bleximenib, enzomenib, icovamenib, and other menin inhibitors are in earlier clinical development [2]. Revumenib is also included in NCCN Clinical Practice Guidelines for AML, further solidifying its status as the reference menin inhibitor [3].

FDA approval Market adoption Regulatory validation Commercial benchmark NCCN guidelines

Revumenib Procurement-Linked Application Scenarios: High-Impact Research and Industrial Use Cases Derived from Validated Evidence


Preclinical Pharmacology: Benchmarking Novel Menin Inhibitors Against the FDA-Approved Reference Standard

Revumenib (Ki = 0.149 nM; cellular IC50 = 10-20 nM) serves as the gold-standard positive control for evaluating next-generation menin inhibitors in biochemical binding assays and cell-based proliferation studies using KMT2A-rearranged (MV4;11, MOLM-13, KOPN-8) or NPM1-mutant (OCI-AML3) cell lines [1]. Its well-characterized binding kinetics and validated anti-proliferative activity enable rigorous head-to-head comparisons for novel compounds. The availability of clinically validated resistance mutations (MEN1 M327I, T349M) further supports its use in resistance screening assays to identify compounds with activity against revumenib-resistant clones [2].

Translational Research: Developing Clinically Relevant Combination Regimens for KMT2Ar/NPM1m AML

Researchers investigating combination strategies can leverage revumenib's established phase I triplet data (88.4% ORR, 81.4% CR+CRh/CRi with azacitidine/venetoclax) to design preclinical studies evaluating novel combination partners [3]. Revumenib has demonstrated synergy with LSD1 inhibitors (e.g., ladademstat) in vitro and is under active investigation in combination with FLT3 inhibitors (gilteritinib) in phase I trials [4]. Its CYP3A4 inhibition profile (without affecting CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1) provides a defined metabolic interaction baseline for pharmacokinetic modeling in combination studies [5].

Regulated Preclinical Development: GLP Toxicology and IND-Enabling Studies

Revumenib's FDA-approved status, established safety database (n=135 patients in AUGMENT-101), and availability of cGMP-grade material make it the only menin inhibitor suitable for GLP toxicology studies and IND-enabling preclinical packages [5]. The compound's safety liabilities—including concentration-dependent QTc prolongation (23 msec increase at Cmax), differentiation syndrome (29% incidence, 13% grade 3/4), and CYP3A4-mediated drug-drug interactions—are fully characterized and documented in the FDA prescribing information, providing a validated safety benchmark for toxicology study design [5]. No other menin inhibitor offers this level of regulatory documentation.

Resistance Mechanism Research: Modeling Acquired Resistance and Evaluating Sequential or Switching Strategies

Researchers investigating acquired resistance to targeted therapies can utilize revumenib as the prototypical menin inhibitor with clinically defined resistance mutations (MEN1 M327I, T349M) occurring in up to 40% of treated patients [2]. The differential sensitivity of MEN1 mutations to alternative menin inhibitors (e.g., bleximenib retains activity against MEN1 M327I) provides a rational basis for designing mutation-guided inhibitor switching studies [2]. Revumenib-resistant cell lines and patient-derived xenograft models represent valuable tools for screening next-generation inhibitors and understanding clonal evolution under selective pressure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revumenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.